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Introduction
Phleomycin E, a glycopeptide antibiotic of the bleomycin family, is a potent tool for the

selection of genetically modified filamentous fungi.[1][2] Its mechanism of action involves the

intercalation into DNA, leading to double-strand breaks and ultimately cell death.[1][3][4]

Resistance to Phleomycin E is conferred by the Streptoalloteichus hindustanus ble gene (Sh

ble), which encodes a 14-kDa protein that stoichiometrically binds to and inactivates the

antibiotic, preventing DNA damage.[2][5] This dominant selectable marker is particularly

advantageous for the transformation of fungal species that exhibit intrinsic resistance to other

common selection agents like hygromycin B or G418.[6]

These application notes provide a comprehensive guide to utilizing Phleomycin E for the

selection of transformed filamentous fungi, covering essential considerations, detailed

experimental protocols for both protoplast-mediated and Agrobacterium tumefaciens-mediated

transformation, and a summary of effective concentrations for various fungal species.

Key Considerations for Phleomycin E Selection
Several factors can influence the efficacy of Phleomycin E selection and should be optimized

for each fungal species and experimental setup:
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Concentration: The effective concentration of Phleomycin E varies significantly among

fungal species, typically ranging from 10 µg/mL to 150 µg/mL.[2][3] It is crucial to determine

the minimal inhibitory concentration (MIC) for the wild-type strain before initiating

transformation experiments.

pH: The activity of Phleomycin E is pH-dependent, with increased sensitivity observed at

higher pH.[1][4] Adjusting the pH of the selection medium can allow for the use of lower

antibiotic concentrations.

Media Composition: The presence of high salt concentrations or hypertonic conditions, often

found in protoplast regeneration media, can reduce the activity of Phleomycin E by a factor

of two to three.[1][4]

Fungal Life Stage: Spores and mycelia of the same fungal species may exhibit different

sensitivities to Phleomycin E. For instance, Penicillium digitatum spores are inhibited at 50

µg/ml, while its mycelium requires 200 µg/ml for complete suppression.

Recovery Period: A recovery period for transformed cells in non-selective medium before

plating on Phleomycin E-containing medium is critical for obtaining a higher number of

transformants.[7]

Data Presentation: Effective Phleomycin E
Concentrations
The following table summarizes the effective concentrations of Phleomycin E used for the

selection of various filamentous fungi. It is important to note that these concentrations should

be used as a starting point, and optimization for specific strains and experimental conditions is

highly recommended.
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Fungal Species
Effective
Concentration
(µg/mL)

Transformation
Method

Notes

Aspergillus niger 5 - 10 Protoplast-mediated

Aspergillus nidulans 10 - 20 Protoplast-mediated

Aspergillus flavus 100 Protoplast-mediated

Stable transformants

selected at this

concentration.

Aspergillus sojae 50
Agrobacterium-

mediated

Completely inhibited

growth of 10^5

spores.[8]

Penicillium digitatum
50 (spores), 200

(mycelium)

Agrobacterium-

mediated

Sensitivity differs

between spores and

mycelium.

Schizophyllum

commune
25 Protoplast-mediated

Lower, non-selective

concentrations (1-5

µg/mL) increased

transformation

efficiency.[2][9]

General Filamentous

Fungi
10 - 150 Not specified

A general range for

most filamentous

fungi.[2][3]

Experimental Protocols
Two common methods for the genetic transformation of filamentous fungi are protoplast-

mediated transformation and Agrobacterium tumefaciens-mediated transformation (ATMT).

Detailed protocols for both, incorporating Phleomycin E selection, are provided below.

Protocol 1: Protoplast-Mediated Transformation
This protocol involves the enzymatic removal of the fungal cell wall to generate protoplasts,

which are then induced to take up foreign DNA.
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1. Preparation of Protoplasts:

Inoculate 100 mL of complete medium (e.g., Potato Dextrose Broth, PDB) with fungal spores

or mycelial fragments and incubate with shaking (150-200 rpm) at the optimal growth

temperature for 16-24 hours.

Harvest the mycelia by filtration through sterile cheesecloth or Miracloth and wash with an

osmotic stabilizer (e.g., 0.6 M KCl or 1.2 M Sorbitol).

Resuspend the mycelia in 10-20 mL of enzyme solution containing a cell wall-lysing enzyme

cocktail (e.g., Lysing Enzymes from Trichoderma harzianum, Driselase) in the osmotic

stabilizer.

Incubate the suspension with gentle shaking (50-80 rpm) at 30°C for 2-4 hours, monitoring

protoplast release microscopically.

Separate the protoplasts from the mycelial debris by filtering through sterile glass wool or a

nylon mesh.

Pellet the protoplasts by centrifugation at 1,500 - 3,000 x g for 5-10 minutes.

Gently wash the protoplast pellet twice with the osmotic stabilizer and once with STC buffer

(1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

Resuspend the final protoplast pellet in STC buffer to a concentration of 10^7 - 10^8

protoplasts/mL.

2. Transformation and Selection:

To 100 µL of the protoplast suspension, add 5-10 µg of the transforming DNA (containing the

Sh ble resistance cassette).

Incubate the mixture on ice for 20-30 minutes.

Add 1 mL of freshly prepared PEG solution (40% PEG 4000, 50 mM CaCl2, 10 mM Tris-HCl

pH 7.5) and mix gently.

Incubate at room temperature for 15-20 minutes.
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Add 5 mL of STC buffer and mix gently.

Pellet the protoplasts by centrifugation at 1,500 - 3,000 x g for 5-10 minutes and discard the

supernatant.

Resuspend the protoplasts in 1 mL of regeneration medium without Phleomycin E and

incubate for 2-6 hours at room temperature to allow for gene expression (recovery period).

Plate the protoplast suspension in molten (45°C) regeneration medium (containing the

osmotic stabilizer) supplemented with the predetermined optimal concentration of

Phleomycin E.

Incubate the plates at the optimal growth temperature for 3-7 days until transformants

appear.

Subculture putative transformants onto fresh selective medium to confirm resistance.

Protocol 2: Agrobacterium tumefaciens-Mediated
Transformation (ATMT)
ATMT utilizes the natural ability of Agrobacterium tumefaciens to transfer a segment of its DNA

(T-DNA) into the host genome.

1. Preparation of Agrobacterium and Fungal Material:

Grow the A. tumefaciens strain carrying the binary vector with the Sh ble gene in the T-DNA

region in LB medium with appropriate antibiotics to an OD600 of 0.5-0.8.

Pellet the bacterial cells by centrifugation and resuspend in induction medium (IM) to an

OD600 of 0.1-0.2. Add acetosyringone to a final concentration of 200 µM.

Incubate the bacterial culture at 28°C with shaking for 4-6 hours to induce the virulence (vir)

genes.

Harvest fungal spores from a sporulating culture and resuspend in sterile water or a mild

detergent solution to a concentration of 10^6 - 10^7 spores/mL.
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2. Co-cultivation and Selection:

Mix equal volumes (e.g., 100 µL) of the induced Agrobacterium culture and the fungal spore

suspension.

Spread the mixture onto a sterile nitrocellulose or nylon membrane placed on a co-cultivation

medium plate (IM with acetosyringone).

Incubate the plates at 22-25°C for 48-72 hours.

Transfer the membrane to a selection plate containing a suitable fungal growth medium

supplemented with the optimal concentration of Phleomycin E and a bacteriostatic agent

(e.g., cefotaxime at 200-300 µg/mL) to inhibit Agrobacterium growth.

Incubate the selection plates at the optimal fungal growth temperature for 5-10 days until

resistant colonies emerge.

Isolate and subculture the resistant colonies on fresh selective medium for further analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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